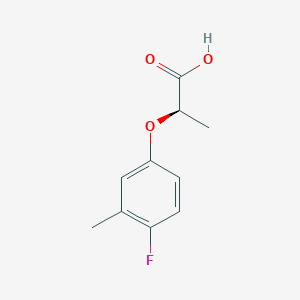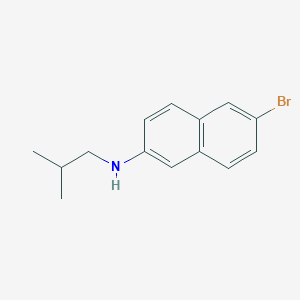![molecular formula C14H11FO2 B12073818 2-(5-Fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073818.png)
2-(5-Fluoro-[1,1'-biphenyl]-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound with the molecular formula C14H11FO2 It is a derivative of biphenyl, where a fluorine atom is substituted at the 5th position of one of the phenyl rings, and an acetic acid group is attached to the 2nd position of the other phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of 2-(5-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-(5-Fluoro-[1,1’-biphenyl]-2-yl)ketone or 2-(5-Fluoro-[1,1’-biphenyl]-2-yl)carboxylic acid.
Reduction: Formation of 2-(5-Fluoro-[1,1’-biphenyl]-2-yl)ethanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(5-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and analgesic properties, similar to other biphenyl derivatives.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2-(5-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain. The fluorine atom enhances the compound’s binding affinity and selectivity towards its target enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid
- 2-(3-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid
- 2-(2-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid
Uniqueness
2-(5-Fluoro-[1,1’-biphenyl]-2-yl)acetic acid is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The position of the fluorine atom can affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions. Additionally, the specific substitution pattern can enhance its selectivity and potency in biological applications.
Propiedades
Fórmula molecular |
C14H11FO2 |
|---|---|
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
2-(4-fluoro-2-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H11FO2/c15-12-7-6-11(8-14(16)17)13(9-12)10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) |
Clave InChI |
KURNQUVQUPIVNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC(=C2)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12073808.png)
![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)

![2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)


![6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12073838.png)
